(1S,2S,3S,11R,14S)-2-hydroxy-3-[(1S,2S,3S,11R,14S)-2-hydroxy-14-(1-hydroxyethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione
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Overview
Description
(1S,2S,3S,11R,14S)-2-hydroxy-3-[(1S,2S,3S,11R,14S)-2-hydroxy-14-(1-hydroxyethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione is a natural product found in Gliocladium and Sphaerostilbella with data available.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Novel Complexes
Complex organic molecules like the one are often synthesized for studying their interaction with ions. For instance, the synthesis of novel complexes with sodium ion using related compounds demonstrates the application of these complex molecules in creating new chemical structures (Xue-Fei Guo & Z. Zong, 1994).
Formation of Metal Complexes
These molecules have been used to form metal complexes. A study on Iron(II) complexes with similar macrocyclic ligands highlights the importance of these molecules in the field of inorganic chemistry (I. Korendovych et al., 2007).
Crystal Structure Determination
The determination of the crystal structure of such molecules contributes to our understanding of their physical and chemical properties. The complex structures often reveal interesting molecular geometries and bonding patterns (A. Menzek & A. Altundas, 2006).
Chemical Reactions and Mechanisms
Investigating Chemical Reactions
These molecules are pivotal in understanding various chemical reactions. Research on reactions of related compounds can provide insights into mechanisms like intramolecular oxygen migration (M. Yasuda et al., 1998).
Development of Synthetic Methods
They play a crucial role in the development of new synthetic methods. For example, a study on the facile synthesis of functionalized propellano-bislactones using related compounds shows the application in organic synthesis (D. Basavaiah & T. Satyanarayana, 2001).
Applications in Biochemistry and Medicine
Exploration of Bioactive Compounds
Research into such complex molecules can lead to the discovery of new bioactive compounds with potential applications in medicine and pharmacology (H. Chikashita et al., 1989).
Formation of Pharmacologically Relevant Structures
The ability to form complex structures makes these molecules relevant in pharmacology, where they can serve as precursors or models for drug development (N. Alcock et al., 1987).
properties
Molecular Formula |
C31H30N6O7S4 |
---|---|
Molecular Weight |
726.9 g/mol |
IUPAC Name |
(1S,2S,3S,11R,14S)-2-hydroxy-3-[(1S,2S,3S,11R,14S)-2-hydroxy-14-(1-hydroxyethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione |
InChI |
InChI=1S/C31H30N6O7S4/c1-13(38)29-25(44)37-21-28(15-10-6-8-12-17(15)33-21,19(40)31(37,48-46-29)24(43)35(29)4)27-14-9-5-7-11-16(14)32-20(27)36-22(41)26(2)34(3)23(42)30(36,18(27)39)47-45-26/h5-13,18-21,32-33,38-40H,1-4H3/t13?,18-,19-,20+,21+,26-,27+,28+,29-,30-,31-/m0/s1 |
InChI Key |
PRYIVLXRWBBBJH-AUZUSQCWSA-N |
Isomeric SMILES |
CC([C@]12C(=O)N3[C@@H]4[C@]([C@@H]([C@@]3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)[C@]67[C@@H]([C@]89C(=O)N([C@](C(=O)N8[C@H]6NC1=CC=CC=C71)(SS9)C)C)O)O |
Canonical SMILES |
CC(C12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)C67C(C89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)C)C)O)O |
synonyms |
Sch 52900 Sch-52900 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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